molecular formula C22H34O5 B12372713 Ferroptosis-IN-1

Ferroptosis-IN-1

Cat. No.: B12372713
M. Wt: 378.5 g/mol
InChI Key: OHUWAKBYRFUZRI-ZPYIRMGQSA-N
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Description

Ferroptosis-IN-1 is a small molecule inhibitor that specifically targets and inhibits ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferroptosis-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness and environmental sustainability. This includes optimizing reaction conditions, using efficient purification techniques, and implementing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ferroptosis-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Mechanism of Action

Ferroptosis-IN-1 exerts its effects by inhibiting key molecular targets involved in the ferroptosis pathway. The primary target is glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound promotes the accumulation of lipid peroxides, leading to cell death. Other molecular targets and pathways involved include the iron metabolism pathway and the system Xc− antiporter, which regulates cystine uptake and glutamate release .

Properties

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

(1'S,2R,3'R,4R,4'S,4'aR,8'aS)-4'-[2-(furan-3-yl)ethyl]-2,3',4',8'a-tetramethylspiro[1,3-dioxolane-4,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-1',2-diol

InChI

InChI=1S/C22H34O5/c1-15-12-18(23)20(3)17(19(15,2)10-7-16-8-11-25-13-16)6-5-9-22(20)14-26-21(4,24)27-22/h8,11,13,15,17-18,23-24H,5-7,9-10,12,14H2,1-4H3/t15-,17-,18+,19+,20+,21-,22+/m1/s1

InChI Key

OHUWAKBYRFUZRI-ZPYIRMGQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC[C@]24CO[C@@](O4)(C)O)C)O

Canonical SMILES

CC1CC(C2(C(C1(C)CCC3=COC=C3)CCCC24COC(O4)(C)O)C)O

Origin of Product

United States

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